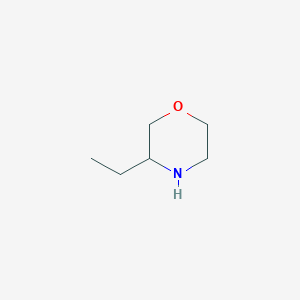
3-Ethylmorpholine
Overview
Description
3-Ethylmorpholine is an organic compound belonging to the morpholine family. It is characterized by the presence of an ethyl group attached to the nitrogen atom of the morpholine ring. The chemical formula for this compound is C6H13NO, and it is known for its applications in various fields, including pharmaceuticals and chemical synthesis.
Mechanism of Action
The mechanism of action, primary targets, and affected biochemical pathways of a morpholine derivative would depend on the specific functional groups attached to the morpholine ring. For example, ethylmorphine, another morpholine derivative, is metabolized in the liver by the enzyme cytochrome P450 2D6 to morphine, which interacts predominantly with the opioid mu-receptor .
The ADME properties of a morpholine derivative would also depend on its specific structure. In general, these properties would be influenced by factors such as the compound’s size, charge, lipophilicity, and the presence of specific functional groups that could be metabolized by enzymes in the body .
The molecular and cellular effects of a morpholine derivative would depend on its mechanism of action and its primary targets. For example, if the derivative acts as an agonist at a specific receptor, it could trigger a cellular response by activating that receptor .
Environmental factors could influence the action, efficacy, and stability of a morpholine derivative in various ways. For example, factors such as temperature and pH could affect the stability of the compound, while the presence of other chemicals could influence its efficacy through interactions or competition for the same targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethylmorpholine can be synthesized through the N-alkylation of 3-aminomorpholine with ethanol under alkaline conditions. The reaction involves the following steps:
- Reacting 3-aminomorpholine with ethanol.
- Controlling the reaction conditions and pH to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves the same N-alkylation process but on a larger scale. The reaction is carried out in reactors with precise control over temperature, pressure, and pH to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3-Ethylmorpholine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: It can participate in substitution reactions where the ethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Parent amine (morpholine).
Substitution: Various substituted morpholine derivatives depending on the reagents used.
Scientific Research Applications
3-Ethylmorpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a reagent in biochemical assays and studies.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of polymers and as a solvent in various chemical processes.
Comparison with Similar Compounds
Morpholine: The parent compound without the ethyl group.
4-Ethylmorpholine: An isomer with the ethyl group attached to the fourth position of the morpholine ring.
N-Methylmorpholine: A derivative with a methyl group instead of an ethyl group.
Uniqueness of 3-Ethylmorpholine: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties compared to its isomers and other derivatives. The presence of the ethyl group at the nitrogen atom enhances its nucleophilicity and alters its reactivity profile, making it suitable for specific applications in synthesis and research .
Properties
IUPAC Name |
3-ethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-2-6-5-8-4-3-7-6/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQWQBSRIAGTJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55265-24-2 | |
| Record name | 3-Ethylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















